molecular formula C9H14N2O6 B1360020 5,6-Dihydrouridine CAS No. 5627-05-4

5,6-Dihydrouridine

Cat. No.: B1360020
CAS No.: 5627-05-4
M. Wt: 246.22 g/mol
InChI Key: ZPTBLXKRQACLCR-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

5,6-Dihydrouridine primarily targets the D-loop of tRNA in Bacteria, Eukaryota, and some Archaea . The D-loop of tRNA is a conserved position where this compound is commonly found .

Mode of Action

This compound is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts . This reaction is carried out by dihydrouridine synthases . The presence of this compound disturbs the stacking interactions in helices and destabilizes the RNA structure . It also stabilizes the C2’- endo sugar conformation, which is more flexible than the C3’- endo conformation .

Biochemical Pathways

The biochemical pathway of this compound involves the reduction of uridine, which can be further modified to 5-methyldihydrouridine . Dihydropirimidine dehydrogenase and dihydroorotate dehydrogenase are enzymes with activities similar to dihydrouridine synthases . These enzymes catalyze the NADPH-dependent reduction of uracil to 5,6-dihydrouracil and the oxidation of dihydroorotate to orotate in the pyrimidine biosynthesis pathway .

Result of Action

The presence of this compound in RNA results in a destabilization of the RNA structure and an enhancement of its conformational flexibility . This is due to the fact that this compound disturbs the stacking interactions in helices .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the tRNAs of organisms that grow at low temperatures (psychrophiles) have high this compound levels (40-70% more on average) which provides the necessary local flexibility of the tRNA at or below the freezing point .

Biochemical Analysis

Biochemical Properties

5,6-Dihydrouridine is involved in several biochemical reactions, primarily through its interaction with various enzymes and proteins. One of the key enzymes responsible for the synthesis of this compound is dihydrouridine synthase, which catalyzes the reduction of uridine to this compound in RNA transcripts . The interaction between this compound and dihydrouridine synthase is crucial for the post-transcriptional modification of tRNA, which enhances the conformational flexibility of the RNA molecule .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In tRNA, the presence of this compound increases the local flexibility of the RNA molecule, which is essential for its proper functioning during protein synthesis . This modification also influences cell signaling pathways, gene expression, and cellular metabolism by affecting the stability and structure of RNA molecules . For example, in psychrophilic bacteria, high levels of this compound in tRNA provide the necessary flexibility for the tRNA to function at low temperatures .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dihydrouridine synthase, which catalyzes the reduction of the 5,6-double bond in uridine to form this compound . This post-transcriptional modification occurs in the D-loop of tRNA and other conserved positions in RNA molecules . The presence of this compound disrupts the stacking interactions in RNA helices, destabilizing the RNA structure and increasing its conformational flexibility . This effect is propagated to the neighboring residues, enhancing the overall flexibility of the RNA molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a shelf life of up to four years when stored at -20°C . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types being studied. For example, in in vitro studies, the presence of this compound in tRNA has been shown to enhance the flexibility and stability of the RNA molecule over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance the flexibility and stability of tRNA, leading to improved protein synthesis and cellular function . High doses of this compound can have toxic or adverse effects, including the inhibition of enzyme activity and disruption of cellular processes . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with dihydrouridine synthase and other enzymes . This modification is formed post-transcriptionally by the reduction of uridine in tRNA transcripts . The presence of this compound in tRNA affects the metabolic flux and levels of metabolites by influencing the stability and structure of the RNA molecule . Additionally, this compound can be further modified to form 5-methyldihydrouridine, which has additional effects on RNA function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This modification is primarily localized in the D-loop of tRNA and other conserved positions in RNA molecules . The presence of this compound in these regions affects the localization and accumulation of the RNA molecule, influencing its overall function and stability . Additionally, the distribution of this compound can vary depending on the specific cell types and experimental conditions being studied .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it is found in tRNA and other RNA molecules . This localization is directed by targeting signals and post-translational modifications that ensure the proper distribution of this compound within the cell . The presence of this compound in specific subcellular compartments can affect its activity and function, influencing the overall stability and flexibility of the RNA molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dihydrouridine is synthesized post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts. The reduction process involves the use of reducing agents such as sodium borohydride or alkaline conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the enzymatic reduction of uridine using dihydrouridine synthases remains the primary method. This process can be scaled up for industrial applications by optimizing the reaction conditions and enzyme concentrations .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydrouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction Products: this compound from uridine.

    Oxidation Products: Uridine from this compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to enhance the conformational flexibility of RNA molecules, particularly in cold-adapted organisms. This property distinguishes it from other modified nucleosides that typically stabilize RNA structures .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBLXKRQACLCR-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021329
Record name 3,4,5,6-Tetrahydrouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydrouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5627-05-4, 18771-50-1
Record name Dihydrouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5627-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydrouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrahydrouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dihydrouridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FR359JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,6-Dihydrouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrouridine
Reactant of Route 2
5,6-Dihydrouridine
Reactant of Route 3
5,6-Dihydrouridine
Reactant of Route 4
5,6-Dihydrouridine
Reactant of Route 5
5,6-Dihydrouridine
Reactant of Route 6
5,6-Dihydrouridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.